1-亚硝基-3,5-二甲基金刚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

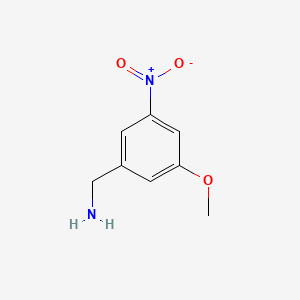

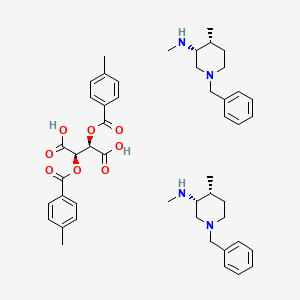

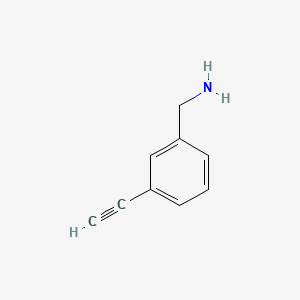

1-Nitroso-3,5-dimethyladamantane, also known as NDMA, is a chemical compound that belongs to the group of adamantane derivatives . It is a pale yellow solid crystalline powder with a molecular formula of C12H17NO and a molecular weight of 191.28 g/mol . NDMA is highly soluble in organic solvents such as ethanol, acetone, and chloroform, but poorly soluble in water .

Synthesis Analysis

A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% is described . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields .Molecular Structure Analysis

The molecular formula of 1-Nitroso-3,5-dimethyladamantane is C12H19NO . It has a molecular weight of 193.29 . The compound is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis

1-Nitroso-3,5-dimethyladamantane is a pale yellow solid crystalline powder . It has a molecular formula of C12H17NO and a molecular weight of 191.28 g/mol . NDMA is highly soluble in organic solvents such as ethanol, acetone, and chloroform, but poorly soluble in water .科学研究应用

合成和化学性质

对亚硝基和硝基化合物的研究,例如 Kai 等人 (1982) 关于一些全取代 1,2-二硝基乙烷的结构、合成和性质的研究,探讨了与 1-亚硝基-3,5-二甲基金刚烷在化学上相关的硝基和亚硝基基团化合物的合成和性质。这些研究通常侧重于了解分子构象、键长以及取代基对这些化合物化学行为的影响 (Kai 等人,1982)。

催化应用

在催化领域,与 1-亚硝基-3,5-二甲基金刚烷在结构上相似的化合物已被用作前体或中间体。例如,Itoh & Kanemasa (2002) 的硝基甲烷的对映选择性迈克尔加成展示了如何有效催化硝基化合物以产生高产率的对映体富集产物。这些反应证明了此类化合物在合成有机化学中的效用,特别是在实现复杂分子的选择性合成方面 (Itoh & Kanemasa, 2002)。

光化学和氧化反应

Nekhayev 等人 (1995) 的1,3-二甲基金刚烷的光引发氧化等研究调查了金刚烷衍生物在金属配合物存在下的氧化反应。这些反应对于理解金刚烷基化合物的反应性和潜在应用至关重要,包括具有亚硝基基团的化合物,在各种化学转化中以及作为有机合成中的潜在催化剂或反应物 (Nekhayev 等人,1995)。

自旋捕获和自由基化学

Turner & Rosen (1986) 关于超氧化物和羟基自由基的自旋捕获的研究突出了亚硝基化合物在通过自旋捕获技术检测和表征自由基方面的重要性。这一研究领域对于理解自由基在化学和生物学中的作用至关重要,1-亚硝基-3,5-二甲基金刚烷等化合物有可能因其在自旋捕获应用中的效用而被探索 (Turner & Rosen, 1986)。

作用机制

1-Nitroso-3,5-dimethyladamantane is a potential neuroprotective agent which may aid in the treatment of neurodegenerative disorders such as Parkinson’s . It is an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It was found that the physiological receptor functions of NMDAR were unhindered by memantine and selectively block ion channels under pathological conditions, and thus maintain an optimal level of NMDA .

安全和危害

1-Nitroso-3,5-dimethyladamantane is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) . NDMA exposure can occur through inhalation, ingestion, or skin contact. It is known to cause liver damage, respiratory distress, and other adverse health effects .

属性

IUPAC Name |

1,3-dimethyl-5-nitrosoadamantane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13-14/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHXMTWSWALMTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitroso-3,5-dimethyladamantane | |

CAS RN |

1262583-10-7 |

Source

|

| Record name | 1-Nitroso-3,5-dimethyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262583107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NITROSO-3,5-DIMETHYLADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTI71S2X1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)